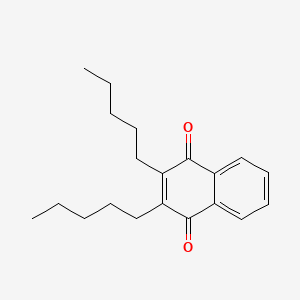
2,3-Dipentyl-1,4-naphthalenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dipentyl-1,4-naphthalenedione is a derivative of naphthoquinone, a class of organic compounds characterized by a naphthalene ring system with two ketone substitutions at the 1 and 4 positions. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and some animals . The addition of pentyl groups at the 2 and 3 positions of the naphthalene ring enhances the compound’s lipophilicity and potentially its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipentyl-1,4-naphthalenedione typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization and chromatography are commonly used for purification.
化学反応の分析
Types of Reactions
2,3-Dipentyl-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones with different substituents.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction typically produces hydroquinones.
科学的研究の応用
2,3-Dipentyl-1,4-naphthalenedione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dipentyl-1,4-naphthalenedione involves its interaction with cellular components. As a quinone derivative, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the compound disrupts cellular processes by causing oxidative damage .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar redox properties.
2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of pentyl groups.
2-Bromo-1,4-Naphthalenedione: A halogenated derivative with distinct biological activities.
Uniqueness
2,3-Dipentyl-1,4-naphthalenedione is unique due to the presence of the pentyl groups, which enhance its lipophilicity and potentially its biological activity. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to other naphthoquinone derivatives.
特性
CAS番号 |
104582-08-3 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
2,3-dipentylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H26O2/c1-3-5-7-11-15-16(12-8-6-4-2)20(22)18-14-10-9-13-17(18)19(15)21/h9-10,13-14H,3-8,11-12H2,1-2H3 |
InChIキー |
KUFJZOFVSBKLRJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
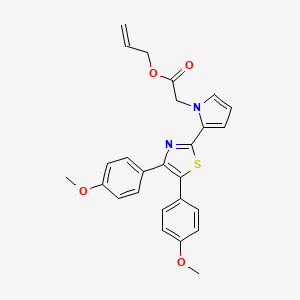
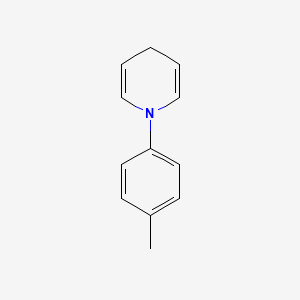
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)

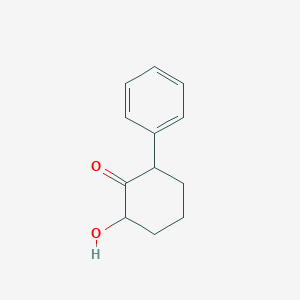


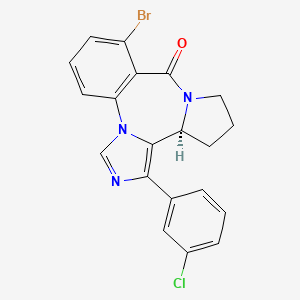

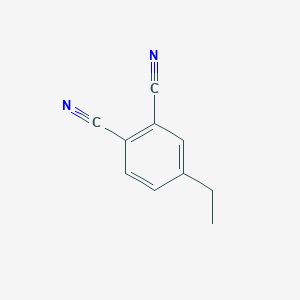
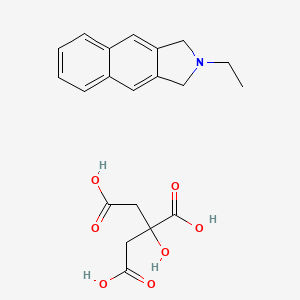
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
